1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a commercially available aldehyde . It has a molecular weight of 138.17 g/mol . The IUPAC name for this compound is 1-ethyl-3-methylpyrazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, has been discussed in various studies . For instance, it can be synthesized via the Baeyer-Villiger oxidation .Molecular Structure Analysis
The molecular formula of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is C7H10N2O . The InChI code is 1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives have been widely studied . They can undergo various reactions such as addition, reduction, oxidation, and condensation reactions .Physical And Chemical Properties Analysis
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 138.17 g/mol . It has a topological polar surface area of 34.9 Ų . The compound has a complexity of 127 .Scientific Research Applications
Synthesis of Important Compounds
“1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde” can be used as a substrate for the synthesis of many important compounds .
Synthesis of Pyrazole Derivatives
This compound can be used as the substrate to synthesize pyrazole derivatives via Baeyer-Villiger oxidation .
Synthesis of Orexin Receptor Dual Antagonists
The obtained pyrazole derivative from the above process can be used to synthesize a series of orexin receptor dual antagonists .
Chemical Synthesis Intermediate
It can be used as a chemical synthesis intermediate, further synthesizing organic compounds .
Organic Dye Industry
This compound can be used in the dye industry. It serves as an organic dye .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mode of Action
It’s worth noting that the electropositivity of certain regions of similar compounds has been found beneficial for antifungal activity .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
It’s known that the compound can cause skin irritation and serious eye irritation, and should be stored in a cool place, kept in a tightly closed container, and handled in a dry and well-ventilated place .
properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIVHAYYUUFWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341454 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
676348-38-2 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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